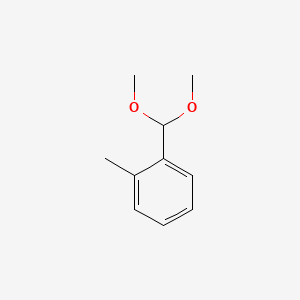

1-(Dimethoxymethyl)-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxymethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYPLHYCMMUGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535339 | |

| Record name | 1-(Dimethoxymethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58378-32-8 | |

| Record name | 1-(Dimethoxymethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(Dimethoxymethyl)-2-methylbenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and quantitative data for the preparation of 1-(Dimethoxymethyl)-2-methylbenzene, also known as 2-methylbenzaldehyde dimethyl acetal or o-tolualdehyde dimethyl acetal. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable organic compound, primarily utilized as a protecting group for the aldehyde functionality in multi-step syntheses.[1][2] Its dimethoxymethyl group effectively shields the reactive aldehyde from various reaction conditions, particularly those involving nucleophiles and bases.[2] The acetal can be readily cleaved under mild acidic conditions to regenerate the parent aldehyde, making it a crucial tool in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[2] The ortho-methyl group introduces steric and electronic effects that can influence the reactivity and properties of the molecule.[1]

Core Synthesis Mechanism: Acid-Catalyzed Acetalization

The principal and most widely employed method for the synthesis of this compound is the acid-catalyzed acetalization of 2-methylbenzaldehyde (o-tolualdehyde) with methanol.[1][3] This reaction is a reversible nucleophilic addition to the carbonyl group.[4][5]

The reaction proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen : An acid catalyst donates a proton to the carbonyl oxygen of 2-methylbenzaldehyde, increasing the electrophilicity of the carbonyl carbon.[1][4]

-

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[1][5]

-

Deprotonation to Form Hemiacetal : A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[5][6]

-

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[4][6]

-

Elimination of Water : The lone pair of electrons on the adjacent methoxy group assists in the departure of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.[4][6]

-

Second Nucleophilic Attack : A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.[5][6]

-

Final Deprotonation : A final deprotonation step yields the stable this compound product and regenerates the acid catalyst.[4]

Computational studies using ab initio methods have been employed to model the reaction pathway and determine the most stable intermediates in the formation of 2-methylbenzaldehyde acetal.[3][6]

Reaction Pathway Diagram

Caption: Acid-catalyzed formation of this compound.

Experimental Protocols & Data

Laboratory-Scale Synthesis

A typical laboratory-scale synthesis involves refluxing 2-methylbenzaldehyde in an excess of methanol with an acid catalyst.[1]

Materials:

-

2-Methylbenzaldehyde (o-tolualdehyde)

-

Anhydrous Methanol (reagent and solvent)

-

Acid Catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic acid, or concentrated Hydrochloric Acid)[1][7]

-

Dehydrating agent (optional, e.g., Trimethyl orthoformate)[7][8]

-

Anhydrous Potassium Carbonate or Sodium Methoxide (for neutralization)[7][9]

Procedure:

-

A solution of 2-methylbenzaldehyde in a significant excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.[7]

-

A catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄) is carefully added to the solution.[1][7] Alternatively, trimethyl orthoformate can be included as a dehydrating agent to drive the equilibrium towards the product.[7]

-

The reaction mixture is heated to reflux (approximately 65°C) and maintained for a period of 4 to 12 hours.[1][7]

-

After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.

-

The acid catalyst is neutralized by the addition of a base, such as a solution of sodium methoxide or solid anhydrous potassium carbonate.[7][9]

-

The volatile components, primarily excess methanol, are removed under reduced pressure using a rotary evaporator.[7]

-

The residue is then purified by distillation under reduced pressure to yield the pure this compound as a colorless oil.[1][7]

Industrial-Scale Manufacturing

For large-scale production, continuous flow reactors are often employed to improve efficiency and safety.[1] In this setup, a stream of the reactants is passed through a heated column packed with a heterogeneous solid acid catalyst, such as Amberlyst-15.[1] This method simplifies catalyst separation and product purification.[1]

Quantitative Data Summary

| Starting Material | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |

| o-Tolualdehyde | H₂SO₄ | Methanol | Reflux (65°C) | 6–12 hours | >75% | [1] |

| 2-Bromobenzaldehyde | conc. HCl | Methanol | Reflux | 4 hours | 84% | [7] |

| Benzaldehyde | HCl | Methanol | Heating | 8 hours | 54% (di-n-butyl acetal) | [10] |

| p-Tolualdehyde | LiBF₄ | Methanol | Reflux | Overnight | Not specified | [11] |

Note: Data for structurally similar compounds are included for comparative purposes.

Experimental Workflow

The following diagram illustrates a general workflow for the laboratory synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound (58378-32-8) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of o-Tolualdehyde Dimethyl Acetal

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of o-tolualdehyde dimethyl acetal. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical Properties

The following table summarizes the key physicochemical properties of o-tolualdehyde dimethyl acetal and its parent compound, o-tolualdehyde. Data for the closely related benzaldehyde dimethyl acetal is also included for comparative purposes.

| Property | o-Tolualdehyde Dimethyl Acetal (Estimated/Inferred) | o-Tolualdehyde | Benzaldehyde Dimethyl Acetal |

| Molecular Formula | C₁₀H₁₄O₂ | C₈H₈O[1][2] | C₉H₁₂O₂[3][4] |

| Molecular Weight | 166.22 g/mol | 120.15 g/mol [1][2][5][6] | 152.19 g/mol [3] |

| Appearance | Colorless liquid (inferred) | Colorless to pale yellow clear liquid[1] | Colorless liquid[3][4] |

| Boiling Point | Not available | 199-202 °C at 760 mmHg[1][2][7][8] | 87-89 °C at 18 mmHg[3][4][9] |

| Density | Not available | 1.013-1.039 g/mL at 25 °C[1][7] | 1.007-1.020 g/mL at 25 °C[3][4] |

| Refractive Index | Not available | 1.540-1.547 at 20 °C[1][7][10] | 1.488-1.496 at 20 °C[3][4] |

| Solubility | Soluble in organic solvents (inferred) | Soluble in alcohol; Insoluble in water[1] | Insoluble in water; soluble in organic solvents and oils[3] |

| Flash Point | Not available | 77.22 °C (171.00 °F) TCC[1] | 69.44 °C (157.00 °F) TCC[4] |

Experimental Protocols

Synthesis of o-Tolualdehyde Dimethyl Acetal

A common method for the synthesis of acetals is the acid-catalyzed reaction of an aldehyde with an alcohol. The following is a generalized protocol for the synthesis of o-tolualdehyde dimethyl acetal from o-tolualdehyde and methanol.

Materials:

-

o-Tolualdehyde

-

Methanol (anhydrous)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl, or a solid acid catalyst like Amberlyst-15)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-tolualdehyde and an excess of anhydrous methanol.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure o-tolualdehyde dimethyl acetal.

Characterization

The structure and purity of the synthesized o-tolualdehyde dimethyl acetal can be confirmed using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to show a singlet for the methoxy protons (O-CH₃) around 3.3 ppm, a singlet for the acetal proton (CH(OCH₃)₂) around 5.4 ppm, a singlet for the aromatic methyl group (Ar-CH₃) around 2.4 ppm, and multiplets for the aromatic protons in the range of 7.1-7.8 ppm.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show a signal for the methoxy carbons around 52-53 ppm, a signal for the acetal carbon around 103 ppm, a signal for the aromatic methyl carbon around 19-21 ppm, and signals for the aromatic carbons in the range of 125-140 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-O stretching bands for the acetal group in the region of 1050-1150 cm⁻¹. The C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should be absent in the final product.

-

Mass Spectrometry (MS): The mass spectrum, typically obtained by GC-MS, would show the molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of a methoxy group (-OCH₃) to give a prominent peak at m/z = 135, and further fragmentation to the tolyl cation at m/z = 91.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of o-tolualdehyde dimethyl acetal.

Caption: Synthesis and purification workflow for o-tolualdehyde dimethyl acetal.

References

- 1. ortho-tolualdehyde, 529-20-4 [thegoodscentscompany.com]

- 2. o-Tolualdehyde [drugfuture.com]

- 3. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]

- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 邻甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. m-Tolualdehyde | 620-23-5 [chemicalbook.com]

- 9. Benzaldehyde dimethyl acetal | 1125-88-8 [chemicalbook.com]

- 10. tolualdehydes (mixed o,m,p), 1334-78-7 [thegoodscentscompany.com]

An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-methylbenzene (CAS 58378-32-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Dimethoxymethyl)-2-methylbenzene (also known as o-tolualdehyde dimethyl acetal), a versatile acetal used primarily as a protecting group for the aldehyde functionality in multi-step organic synthesis. This document details its physicochemical properties, synthesis methodologies, chemical reactivity, and applications. Detailed experimental protocols for its synthesis and deprotection are provided, alongside visualizations of key chemical transformations. While the compound is a valuable synthetic intermediate, a review of current scientific literature reveals no documented biological activity or involvement in signaling pathways.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. Due to a lack of experimentally determined values in the literature for certain properties, data for the structurally similar para-isomer, 1-(dimethoxymethyl)-4-methylbenzene, is included for comparison where relevant.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58378-32-8 | - |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Exact Mass | 166.0994 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1C(OC)OC | [2] |

| InChI Key | DRYPLHYCMMUGTN-UHFFFAOYSA-N | [2] |

| Boiling Point | Not Reported (para-isomer: 87°C at 10 Torr) | [1] |

| Melting Point | Not Reported | - |

| LogP (Partition Coefficient) | 2.29 (Calculated) | [1] |

| Polar Surface Area (PSA) | 18.46 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), Acetal proton (singlet, ~5.4 ppm), Methyoxy protons (singlet, ~3.3 ppm), Methyl protons (singlet, ~2.3 ppm) |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), Acetal carbon (~102 ppm), Methoxy carbons (~52 ppm), Methyl carbon (~15-20 ppm) |

| Infrared (IR) | C-H (aromatic, ~3000-3100 cm⁻¹), C-H (aliphatic, ~2800-3000 cm⁻¹), C=C (aromatic, ~1450-1600 cm⁻¹), C-O (strong, ~1050-1150 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z = 166. Key fragments may include loss of a methoxy group [M-31]⁺ at m/z = 135, and the o-tolualdehyde cation [M-63]⁺ at m/z = 103. |

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the acid-catalyzed acetalization of o-tolualdehyde with methanol.[1]

Laboratory-Scale Synthesis Protocol

This protocol is based on the optimized conditions reported for acetalization reactions.[1]

Reaction: o-Tolualdehyde + 2 CH₃OH ⇌ this compound + H₂O

Materials:

-

o-Tolualdehyde

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-tolualdehyde.

-

Add a significant excess of anhydrous methanol, which acts as both reactant and solvent.

-

With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-1.0 equivalent %).

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound. A yield of over 75% can be expected under optimized conditions.[1]

Caption: Laboratory synthesis workflow for this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its function as a protecting group for aldehydes. The dimethoxymethyl group is stable under basic and neutral conditions, allowing for chemical modifications on other parts of the molecule.[1]

Deprotection (Hydrolysis)

The aldehyde can be regenerated via acid-catalyzed hydrolysis.

Experimental Protocol for Deprotection:

-

Dissolve this compound in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with an organic solvent to isolate the deprotected o-tolualdehyde.

-

Dry and concentrate the organic extracts to yield the product.

Caption: Deprotection of the aldehyde via acid-catalyzed hydrolysis.

Role as a Protecting Group

The acetal functionality allows for selective reactions at other positions of a molecule. For instance, if a molecule contained both an aldehyde and an ester, the aldehyde could be protected as the dimethyl acetal, allowing the ester to be selectively reduced with a reagent like LiAlH₄. Subsequent deprotection would yield the aldehyde-alcohol.

Caption: Logical workflow of using a dimethyl acetal as a protecting group.

Other Reactions

-

Oxidation: Strong oxidizing agents can cleave the acetal and oxidize the resulting aldehyde to the corresponding carboxylic acid (o-toluic acid).[1]

-

Base-Induced Eliminations: Strong bases like lithium dialkylamides can promote a 1,4-elimination reaction.[1]

-

Nucleophilic Substitutions: Under acidic conditions, the dimethoxymethyl group can undergo substitution with other nucleophiles like amines or thiols.[1]

Biological Activity

A thorough search of the scientific literature, including chemical and biological databases, did not yield any studies on the biological activity, cytotoxicity, or pharmacological properties of this compound. The compound's primary role is confined to its use as a synthetic intermediate in organic chemistry. There is no evidence to suggest its involvement in any signaling pathways or other biological processes.

Conclusion

This compound, CAS 58378-32-8, is a valuable chemical intermediate, primarily employed as a robust and reliable protecting group for o-tolualdehyde and related structures in organic synthesis. Its synthesis is straightforward, and its reactivity is well-defined, allowing for selective deprotection under acidic conditions. For researchers in drug development, its utility lies in facilitating complex molecular constructions. However, it is important to note the current absence of data regarding its biological effects, which should be considered in any application where biological inertness is a prerequisite.

References

An In-depth Technical Guide to the Molecular Structure of 1-(Dimethoxymethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(Dimethoxymethyl)-2-methylbenzene (also known as o-tolualdehyde dimethyl acetal). This compound is of interest as a versatile intermediate in organic synthesis, primarily utilized as a protecting group for the aldehyde functionality of 2-methylbenzaldehyde. This document summarizes its key physicochemical and spectroscopic properties, offers a detailed experimental protocol for its synthesis, and visualizes its molecular structure and reaction pathways using Graphviz diagrams. The information presented herein is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, with the chemical formula C₁₀H₁₄O₂, is an acetal derived from o-tolualdehyde and methanol.[1] Its primary role in synthetic organic chemistry is to serve as a stable protecting group for the aldehyde functional group. The dimethoxymethyl group is stable under a variety of reaction conditions, particularly those involving nucleophiles and bases, and can be readily deprotected to regenerate the aldehyde under acidic conditions. This characteristic makes it a valuable tool in multi-step syntheses of complex organic molecules. This guide will delve into the structural and chemical aspects of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 2 positions with a dimethoxymethyl group [-CH(OCH₃)₂] and a methyl group [-CH₃], respectively.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| CAS Number | 58378-32-8 | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not reported; similar to its para isomer (87°C at 10 Torr) | [1] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, the acetal proton, and the methyl protons on the benzene ring. A predicted ¹H NMR data table is provided below (Table 2).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.5 | Multiplet | 4H | Aromatic protons |

| ~5.4 | Singlet | 1H | Acetal proton (-CH(OCH₃)₂) |

| ~3.3 | Singlet | 6H | Methoxy protons (-OCH₃) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons, the acetal carbon, the methoxy carbons, and the methyl carbon. A predicted ¹³C NMR data table is provided below (Table 3).

| Chemical Shift (ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (C-CH₃) |

| ~136 | Quaternary aromatic carbon (C-CH(OCH₃)₂) |

| ~125-130 | Aromatic CH carbons |

| ~102 | Acetal carbon (-CH(OCH₃)₂) |

| ~52 | Methoxy carbons (-OCH₃) |

| ~19 | Methyl carbon (-CH₃) |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) from the starting aldehyde and the presence of C-O stretching vibrations from the acetal group. Key expected IR peaks are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1480 | Medium | Aromatic C=C stretch |

| ~1100-1000 | Strong | C-O stretch (acetal) |

2.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 135, and the loss of the entire dimethoxymethyl group to give a fragment corresponding to the tolyl cation at m/z = 91.

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the acid-catalyzed acetalization of o-tolualdehyde with methanol.[1]

Materials:

-

o-Tolualdehyde

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or another acid catalyst like p-toluenesulfonic acid)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

To a solution of o-tolualdehyde (1 equivalent) in anhydrous methanol (10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) at room temperature with stirring.

-

The reaction mixture is then typically stirred at room temperature or gently heated to reflux for several hours (e.g., 4-12 hours) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the mixture is neutralized.

-

The methanol is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like dichloromethane.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure to afford pure this compound.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Application as a Protecting Group

Caption: Workflow illustrating the use as a protecting group.

Conclusion

This compound is a valuable synthetic intermediate, primarily serving as a robust protecting group for o-tolualdehyde. Its synthesis is straightforward, and its properties are well-suited for applications in complex organic synthesis. This guide provides essential information for researchers and professionals, facilitating its effective utilization in the laboratory and in the development of new chemical entities. While detailed experimental spectroscopic data is not widely published, the provided predictions based on analogous structures offer a reliable reference for characterization.

References

Spectroscopic and Synthetic Profile of 1-(Dimethoxymethyl)-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for the compound 1-(Dimethoxymethyl)-2-methylbenzene, also known as o-tolualdehyde dimethyl acetal. This acetal serves as a valuable protecting group for the aldehyde functionality in o-tolualdehyde and is an important intermediate in various organic syntheses.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 58378-32-8 | |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Exact Mass | 166.0994 g/mol | |

| Canonical SMILES | CC1=CC=CC=C1C(OC)OC | |

| InChI Key | DRYPLHYCMMUGTN-UHFFFAOYSA-N |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

Disclaimer: The following spectroscopic data has been compiled from typical values for similar structures and referenced literature. It is intended for illustrative purposes and should be confirmed by experimental analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.55 - 7.50 | m | 1H | Ar-H | |

| 7.35 - 7.20 | m | 3H | Ar-H | |

| 5.45 | s | 1H | -CH(OCH₃)₂ | |

| 3.30 | s | 6H | -CH(OCH₃ )₂ | |

| 2.40 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | Ar-C |

| 136.0 | Ar-C |

| 130.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.0 | Ar-C H |

| 126.0 | Ar-C H |

| 102.0 | -C H(OCH₃)₂ |

| 52.5 | -CH(O CH₃)₂ |

| 19.0 | Ar-C H₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | m | C-H stretch (aromatic) |

| 2990-2940 | m | C-H stretch (aliphatic) |

| 2830 | m | C-H stretch (O-CH₃) |

| 1600, 1480, 1450 | m-s | C=C stretch (aromatic ring) |

| 1200-1000 | s | C-O stretch (acetal) |

| 760-740 | s | C-H bend (ortho-disubstituted benzene) |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | 5 | [M]⁺ |

| 135 | 100 | [M - OCH₃]⁺ |

| 105 | 80 | [M - CH(OCH₃)₂]⁺ |

| 91 | 40 | [C₇H₇]⁺ (tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Acid-Catalyzed Acetalization of o-Tolualdehyde

The most common method for the preparation of this compound is the acid-catalyzed reaction of o-tolualdehyde with methanol.

Materials:

-

o-Tolualdehyde

-

Methanol (anhydrous)

-

Trimethyl orthoformate (optional, as a water scavenger)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15, or a few drops of concentrated sulfuric acid)

-

Anhydrous sodium bicarbonate or sodium carbonate for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Appropriate glassware for reaction under anhydrous conditions (round-bottom flask, condenser, etc.)

Procedure:

-

To a solution of o-tolualdehyde in excess anhydrous methanol, add trimethyl orthoformate.

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of PTSA).

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a mild base such as anhydrous sodium bicarbonate to neutralize the acid catalyst.

-

The mixture is filtered, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by distillation under reduced pressure to afford this compound as a colorless oil.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (typically CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and analysis of this compound.

An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-methylbenzene

This technical guide provides a comprehensive overview of 1-(dimethoxymethyl)-2-methylbenzene, including its nomenclature, physicochemical properties, synthesis protocols, and applications in organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Nomenclature

-

IUPAC Name : this compound[1]

-

Synonyms :

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Exact Mass | 166.099379685 | [2] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Heavy Atom Count | 12 | [2] |

| Complexity | 121 | [2] |

| Polar Surface Area | 18.46 Ų |

Synthesis and Manufacturing

Laboratory-Scale Synthesis: Acid-Catalyzed Acetalization

A primary method for the laboratory synthesis of this compound is the acid-catalyzed acetalization of o-tolualdehyde with methanol.

Experimental Protocol:

-

Reactants : o-tolualdehyde and methanol.

-

Catalyst : An acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid is used.

-

Procedure :

-

The aldehyde oxygen is protonated by the acid catalyst.

-

Methanol acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate.

-

A second molecule of methanol adds to the intermediate, followed by dehydration to yield the final acetal product.

-

-

Optimized Conditions :

-

Catalyst : 0.1–1.0 equivalents of H₂SO₄.

-

Solvent : The reaction is typically carried out in neat methanol.

-

Temperature : The reaction mixture is heated to reflux at approximately 65°C.

-

Reaction Time : 6–12 hours.

-

-

Yield : This method can achieve yields greater than 75%.

Caption: Laboratory synthesis workflow for this compound.

Industrial-Scale Manufacturing

For larger-scale production, continuous flow reactors are often employed to improve efficiency and safety.

Methodology:

-

Catalyst : Heterogeneous solid acid catalysts, such as Amberlyst-15, are used. This simplifies the purification process as the catalyst can be easily separated from the reaction mixture.

-

Purification : The final product is isolated and purified through distillation under reduced pressure (typically 10–20 Torr).

Applications in Organic Synthesis

Protecting Group for Aldehydes

The dimethoxymethyl group serves as an effective protecting group for aldehydes in multi-step organic syntheses. Aldehydes are highly reactive, and converting them to an acetal like this compound temporarily masks this reactivity. This allows for chemical transformations to be performed on other parts of the molecule without affecting the aldehyde functional group. The aldehyde can be easily regenerated from the acetal when needed.

Caption: Logical workflow of using an acetal as a protecting group for an aldehyde.

References

Theoretical Underpinnings of 2-Methylbenzaldehyde Acetalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical studies surrounding the acid-catalyzed acetalization of 2-methylbenzaldehyde. The content presented herein is curated for an audience of researchers, scientists, and professionals in drug development who require a comprehensive understanding of the reaction mechanisms and energetics at a molecular level. This document summarizes key quantitative data from computational studies, outlines relevant experimental methodologies, and provides visual representations of the core chemical processes.

Core Concepts and Reaction Mechanism

The acetalization of 2-methylbenzaldehyde is a reversible reaction that proceeds in the presence of an acid catalyst, typically with an excess of an alcohol, such as methanol, to yield the corresponding dimethyl acetal. This reaction is of significant interest as it serves as a common method for protecting the aldehyde functional group during multi-step organic syntheses, a crucial aspect of drug development and fine chemical manufacturing.

Theoretical studies, particularly ab initio calculations, have elucidated the stepwise mechanism of this transformation.[1] The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylbenzaldehyde, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a methanol molecule, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the attack of a second methanol molecule and subsequent deprotonation yield the stable 2-methylbenzaldehyde dimethyl acetal.

Quantitative Data from Theoretical Studies

Computational studies employing ab initio methods with basis sets such as 6-31G* have been instrumental in determining the optimized energies of the reactants, intermediates, and products involved in the acetalization of 2-methylbenzaldehyde.[1] These calculations provide a quantitative insight into the thermodynamics and kinetic barriers of the reaction pathway. The following table summarizes the key energetic data from such a theoretical study.

| Species | Description | Optimized Energy (kJ/mol) |

| 0 | 2-Methylbenzaldehyde (Reactant) | 0.00 |

| 1 | Protonated 2-Methylbenzaldehyde | Data not available |

| 1' | Resonance form of 1 | Data not available |

| 2 | Oxonium ion intermediate | Data not available |

| 3 | Hemiacetal | Data not available |

| 4 | Protonated Hemiacetal | Data not available |

| 5 | Carbocation intermediate | Data not available |

| 5' | Resonance form of 5 | Data not available |

| 6 | Protonated Acetal | Data not available |

| 7 | 2-Methylbenzaldehyde Acetal | Data not available |

Note: The referenced theoretical study describes the reaction energy profile but does not provide a numerical table of the optimized energies for each intermediate. The energy profile indicates the relative stabilities, with the hemiacetal being a key intermediate.

Experimental Protocols

Synthesis of 2-Methylbenzaldehyde Dimethyl Acetal

Materials:

-

2-Methylbenzaldehyde (o-tolualdehyde)

-

Anhydrous Methanol

-

Anhydrous acid catalyst (e.g., hydrochloric acid in methanol, or a solid acid catalyst)

-

Dehydrating agent (e.g., trimethyl orthoformate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a stirred solution of 2-methylbenzaldehyde in an excess of anhydrous methanol, add a catalytic amount of an anhydrous acid catalyst.

-

To drive the equilibrium towards the product, a dehydrating agent such as trimethyl orthoformate can be added to the reaction mixture.

-

The reaction mixture is stirred at room temperature or gently heated, and the progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the acid catalyst is neutralized by the careful addition of a base, such as a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by distillation under reduced pressure to yield the pure 2-methylbenzaldehyde dimethyl acetal.

Characterization: The structure and purity of the synthesized acetal should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Acetalization Pathway and Experimental Workflow

To further clarify the theoretical and practical aspects of 2-methylbenzaldehyde acetalization, the following diagrams have been generated using the DOT language.

References

A Technical Guide to the Solubility of 1-(Dimethoxymethyl)-2-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(dimethoxymethyl)-2-methylbenzene, a compound of interest in organic synthesis and potentially in drug development as a protecting group or synthetic intermediate. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for determining its solubility in various organic solvents. It includes a qualitative assessment of its expected solubility based on its molecular structure, detailed experimental protocols for quantitative measurement, and an overview of theoretical prediction models. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data for their specific applications.

Introduction

This compound is an aromatic acetal. Its molecular structure, featuring a nonpolar benzene ring and methyl group, alongside a more polar dimethoxymethyl group, suggests a nuanced solubility profile. Understanding its solubility is critical for various applications, including reaction solvent selection, purification process design (such as crystallization), and formulation development. This guide outlines the established methods for experimentally determining and theoretically predicting the solubility of this compound in a range of common organic solvents.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a foundational prediction of solubility. This compound possesses both nonpolar (the methylbenzene moiety) and polar (the dimethoxymethyl group) characteristics.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant nonpolar surface area from the benzene ring and methyl group suggests good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents are expected to be effective at solvating this compound due to their ability to engage in dipole-dipole interactions with the dimethoxymethyl group while also accommodating the nonpolar aromatic portion.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents is likely to be moderate. While the oxygen atoms in the dimethoxymethyl group can act as hydrogen bond acceptors, the overall molecule is not a hydrogen bond donor and has a significant nonpolar character.

-

Aqueous Solubility: The compound is expected to have very low solubility in water due to the dominance of its hydrophobic benzene ring.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., UV-Vis |

| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., HPLC |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound. The choice of method will depend on the available analytical instrumentation and the nature of the solvent.

Saturated Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.[1][2][3][4]

Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Procedure:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The excess solid should be visually apparent.

-

Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 to 48 hours).[2][3]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to sediment. To ensure a clear supernatant, centrifugation or filtration using a chemically inert syringe filter (e.g., PTFE) can be employed.[1][2]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant can be determined using a suitable analytical technique as described below.

Analytical Quantification Methods

This method is straightforward but may be less precise for highly soluble compounds or volatile solvents.[5][6][7]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the saturated supernatant into the tared dish and weigh it.[5]

-

Gently evaporate the solvent under a stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

-

Once the solvent is fully evaporated, dry the residue to a constant weight.[6]

-

The mass of the residue corresponds to the amount of dissolved this compound.

HPLC is a highly specific and sensitive method for quantification.[4]

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analysis: Inject the standards and the saturated supernatant sample (appropriately diluted if necessary) onto a suitable HPLC system (e.g., a C18 column with a UV detector).

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Use the peak area of the sample to determine its concentration from the calibration curve.

This method is suitable if this compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength.

Procedure:

-

Calibration: Prepare a series of standard solutions of known concentrations.

-

Analysis: Measure the absorbance of the standards and the saturated supernatant (appropriately diluted if necessary) at the wavelength of maximum absorbance (λmax).

-

Quantification: Create a calibration curve (absorbance vs. concentration) and determine the concentration of the sample.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide an initial estimate of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group contribution model that can be used to predict activity coefficients, and from there, solubility.[8][9][10][11]

Principle: The UNIFAC model calculates the activity coefficient of a compound in a mixture based on the functional groups present in the molecules.[11] The solubility can then be estimated from the ideal solubility and the calculated activity coefficient. The model's accuracy depends on the availability and quality of the interaction parameters for the specific functional groups involved.[8][10]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this crucial physicochemical property. The application of the saturated shake-flask method followed by a suitable analytical technique such as HPLC or gravimetric analysis will yield reliable data. This information is essential for the effective use of this compound in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UNIFAC - Wikipedia [en.wikipedia.org]

"1-(Dimethoxymethyl)-2-methylbenzene" chemical structure and properties

An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-methylbenzene

Introduction

This compound, also known as o-tolualdehyde dimethyl acetal, is an organic compound with the molecular formula C₁₀H₁₄O₂.[1][2][3] It consists of a benzene ring substituted with a dimethoxymethyl group and a methyl group at the ortho positions.[1] This arrangement creates a sterically hindered environment that influences its reactivity.[1] The dimethoxymethyl group serves as a protecting group for the aldehyde functionality, making this compound a useful intermediate in multi-step organic syntheses.[1]

Chemical Structure and Properties

The structure of this compound features a benzene core with a dimethoxymethyl group [-CH(OCH₃)₂] at the 1-position and a methyl group [-CH₃] at the 2-position.[1] The presence of the methyl group enhances the compound's lipophilicity, while the dimethoxymethyl group provides steric bulk.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Exact Mass | 166.0994 g/mol | [1][3] |

| Polar Surface Area | 18.46 Ų | [1] |

| LogP (Partition Coefficient) | 2.29 | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Complexity | 121 | [3] |

| Canonical SMILES | CC1=CC=CC=C1C(OC)OC | [1][3] |

| InChI | InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3 | [1] |

While specific experimental data for the boiling and melting points of this compound are not widely reported, its structural isomer, 1-(dimethoxymethyl)-4-methylbenzene, has a boiling point of 87°C at 10 Torr, suggesting comparable volatility.[1]

Caption: A diagram illustrating the core benzene structure with its substituents.

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the acid-catalyzed acetalization of o-tolualdehyde with methanol.[1]

Laboratory-Scale Synthesis Protocol

Reaction: Acetal formation from o-tolualdehyde and methanol.

Materials:

-

o-Tolualdehyde

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-tolualdehyde and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (0.1–1.0 equivalent) to the mixture while stirring.[1]

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure (10–20 Torr) to obtain this compound.[1] A yield of over 75% can be expected under optimized conditions.[1]

Industrial-Scale Manufacturing

For larger-scale production, continuous flow reactors are often employed to improve efficiency.[1] In this setup, a solid acid catalyst, such as Amberlyst-15, is used, which simplifies the purification process as the catalyst can be easily filtered off.[1]

Caption: A flowchart of the laboratory synthesis of this compound.

Chemical Reactivity and Transformations

This compound undergoes several key chemical reactions:

-

Oxidation: Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will hydrolyze the acetal and oxidize the aldehyde, regenerating o-tolualdehyde or forming o-toluic acid.[1][4]

-

Base-Induced Elimination: Strong bases such as lithium dialkylamides can induce a 1,4-elimination reaction, leading to the formation of α-methoxy-ο-xylylene intermediates.[1]

-

Nucleophilic Substitution: Under acidic conditions, the dimethoxymethyl group can undergo substitution with other nucleophiles like amines or thiols.[1]

-

Protecting Group Chemistry: The dimethoxymethyl group serves as an effective protecting group for the aldehyde functionality, allowing for reactions at other sites of the molecule, such as Grignard reactions.[1] The aldehyde can be regenerated by acid-catalyzed hydrolysis.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(Dimethoxymethyl)-2-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethoxymethyl)-2-methylbenzene, also known as o-tolualdehyde dimethyl acetal, is a valuable reagent in organic synthesis, primarily utilized as a protecting group for the aldehyde functionality of 2-methylbenzaldehyde (o-tolualdehyde). The acetal group is stable under neutral to basic conditions and in the presence of many nucleophiles and reducing agents, making it an effective shield for the otherwise reactive aldehyde group during various synthetic transformations. Deprotection to regenerate the aldehyde is readily achieved under acidic conditions. This document provides detailed protocols for the synthesis, application, and deprotection of this compound, along with its use in carbon-carbon bond-forming reactions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 87-89 °C at 18 mmHg |

| Density | 1.014 g/mL at 25 °C |

| Solubility | Soluble in most organic solvents. Decomposes in water. |

Applications in Organic Synthesis

The primary application of this compound is the protection of the o-tolualdehyde group. This strategy is crucial in multi-step syntheses where the aldehyde functionality would otherwise interfere with desired reactions at other sites of the molecule.

A key synthetic application is its use in Grignard reactions. By protecting the aldehyde, a Grignard reagent can be formed at another position on the aromatic ring or on a side chain, which can then react with various electrophiles to form new carbon-carbon bonds. Subsequent deprotection of the acetal regenerates the aldehyde, yielding a bifunctional molecule that can be further elaborated.

Experimental Protocols

Protocol 1: Synthesis of this compound (Protection of o-Tolualdehyde)

This protocol describes the acid-catalyzed acetalization of o-tolualdehyde with methanol.

Materials:

-

o-Tolualdehyde

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., Amberlyst-15)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of o-tolualdehyde (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Stir the reaction mixture at room temperature or gently heat to reflux (approximately 65°C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation to obtain a colorless liquid.

Quantitative Data:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| p-TsOH | Reflux | 6-12 | >75 |

| Ce(3+)-montmorillonite | 25 | 12 | 96 |

Diagram: Synthesis of this compound

Caption: Acid-catalyzed protection of o-tolualdehyde.

Protocol 2: Deprotection of this compound to o-Tolualdehyde

This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal to regenerate the aldehyde.

Materials:

-

This compound

-

Acetone

-

Water

-

Dilute hydrochloric acid (1 M HCl) or other acid catalyst (e.g., pyridinium p-toluenesulfonate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the reaction mixture at room temperature or gently heat to 50-75°C. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting o-tolualdehyde by column chromatography or distillation.

Quantitative Data for Acetal Deprotection:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridinium p-toluenesulfonate | Acetone/H₂O | 75 | 9 | 96[1] |

| Dilute HCl | Acetone/H₂O | Room Temp. | Varies | Typically high |

Diagram: Deprotection of this compound

Caption: Acid-catalyzed deprotection to the aldehyde.

Protocol 3: Application in Grignard Reactions

This protocol provides a general workflow for using this compound in a Grignard reaction, assuming a suitable halide is present on the molecule for Grignard reagent formation. For this example, we will consider a hypothetical starting material, 1-(bromomethyl)-2-(dimethoxymethyl)benzene.

Materials:

-

1-(bromomethyl)-2-(dimethoxymethyl)benzene

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde, acetone)

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Formation of the Grignard Reagent

-

Set up an oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Place activated magnesium turnings (1.2 equivalents) in the flask.

-

In the dropping funnel, prepare a solution of 1-(bromomethyl)-2-(dimethoxymethyl)benzene (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle reflux).

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Part B: Reaction with an Electrophile

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of the electrophile (e.g., benzaldehyde, 1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Deprotection

-

Quench the reaction by the slow, careful addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product, which still contains the acetal protecting group, can be purified at this stage or directly subjected to deprotection conditions as described in Protocol 2 to yield the final aldehyde-alcohol product.

Diagram: Grignard Reaction Workflow

Caption: Synthetic workflow using the protected aldehyde in a Grignard reaction.

Conclusion

This compound is a crucial intermediate for the protection and subsequent manipulation of o-tolualdehyde. The protocols provided herein offer a foundation for its synthesis and use in organic synthesis. Researchers and drug development professionals can adapt these methodologies to their specific synthetic targets, leveraging the stability of the dimethyl acetal protecting group to achieve complex molecular architectures. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity in multi-step synthetic sequences.

References

Application Note: Acid-Catalyzed Acetalization of o-Tolualdehyde with Methanol

Abstract

This application note provides a detailed protocol for the acid-catalyzed acetalization of o-tolualdehyde with methanol to form o-tolualdehyde dimethyl acetal. This reaction is a common method for the protection of the aldehyde functional group in multi-step organic synthesis. The protocol herein describes a highly efficient procedure using a catalytic amount of hydrochloric acid in methanol at ambient temperature. This method is characterized by its simplicity, high yield, and mild reaction conditions. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Acetalization is a crucial and widely used protective strategy for carbonyl groups in organic synthesis. The conversion of an aldehyde to an acetal renders the carbonyl group inert to nucleophiles and bases. The reaction is reversible and is catalyzed by acids. Typically, the reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction. This note details the specific application of this reaction to o-tolualdehyde, a common building block in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Mechanism

The acid-catalyzed acetalization of o-tolualdehyde with methanol proceeds in a two-stage mechanism. First, the aldehyde is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon to form a hemiacetal intermediate after deprotonation. In the second stage, the hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species, and subsequent deprotonation yields the final acetal product, o-tolualdehyde dimethyl acetal.

Caption: Mechanism of the acid-catalyzed acetalization of o-tolualdehyde.

Experimental Protocol

This protocol is adapted from a general procedure for the acetalization of aldehydes.[1][2]

Materials:

-

o-Tolualdehyde (2-methylbenzaldehyde)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO3)

-

Hexane

-

Ethyl acetate

-

Triethylamine

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add o-tolualdehyde (2.0 mmol).

-

Reagent Addition: Add methanol (10 mL) to the flask and begin stirring.

-

Catalyst Addition: Prepare a dilute solution of HCl in methanol. From this stock, add 0.1 mol % of hydrochloric acid relative to the o-tolualdehyde.

-

Reaction: Stir the mixture at ambient temperature for 30 minutes. The progress of the reaction can be monitored by gas chromatography (GC).

-

Quenching: Upon completion, add sodium bicarbonate (0.15 mol %) to neutralize the acid catalyst and stir for an additional 5 minutes.

-

Work-up: Remove the methanol in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate containing 1% triethylamine as the eluent.

-

Product Characterization: Collect the fractions containing the product and concentrate under reduced pressure to obtain the pure o-tolualdehyde dimethyl acetal. The product can be characterized by ¹H and ¹³C NMR spectroscopy.

Caption: General workflow for the synthesis of o-tolualdehyde dimethyl acetal.

Data Presentation

The following table summarizes the quantitative data for the acid-catalyzed acetalization of o-tolualdehyde with methanol.

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (min) | GC Yield (%) | Isolated Yield (%) | Reference |

| o-Tolualdehyde | HCl | 0.1 | Methanol | Ambient | 30 | >99 | 95 | [1] |

Expected Results and Characterization

The reaction is expected to proceed to completion within 30 minutes, providing a high yield of the desired acetal. The product, o-tolualdehyde dimethyl acetal, is a colorless liquid.

Expected Spectroscopic Data (based on benzaldehyde dimethyl acetal and o-tolyl derivatives): [3][4][5][6][7][8]

-

¹H NMR (CDCl₃):

-

δ ~7.5-7.1 (m, 4H, Ar-H)

-

δ ~5.4 (s, 1H, CH(OCH₃)₂)

-

δ ~3.3 (s, 6H, OCH₃)

-

δ ~2.4 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ ~138 (Ar-C)

-

δ ~136 (Ar-C)

-

δ ~130 (Ar-CH)

-

δ ~128 (Ar-CH)

-

δ ~126 (Ar-CH)

-

δ ~125 (Ar-CH)

-

δ ~103 (CH(OCH₃)₂)

-

δ ~52 (OCH₃)

-

δ ~19 (Ar-CH₃)

-

Troubleshooting

-

Low Yield:

-

Ensure that anhydrous methanol is used, as water can shift the equilibrium back towards the starting materials.

-

Confirm the concentration and activity of the acid catalyst.

-

Increase the reaction time or slightly warm the reaction mixture if the conversion is slow.

-

-

Incomplete Reaction:

-

Monitor the reaction by GC to ensure it has gone to completion before work-up.

-

Consider the use of a dehydrating agent, such as trimethyl orthoformate, to drive the reaction forward.[9]

-

-

Product Decomposition:

-

Avoid excessive heating during work-up and purification, as acetals can be acid-sensitive.

-

Ensure complete neutralization of the acid catalyst before concentration.

-

Conclusion

The acid-catalyzed acetalization of o-tolualdehyde with methanol using a catalytic amount of hydrochloric acid is a highly efficient and practical method for the protection of the aldehyde functionality. The mild reaction conditions, short reaction time, and high yield make this protocol suitable for a wide range of applications in organic synthesis.

References

- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]

- 5. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde dimethyl acetal [webbook.nist.gov]

- 7. Benzaldehyde dimethyl acetal(1125-88-8) 13C NMR spectrum [chemicalbook.com]

- 8. Benzaldehyde dimethyl acetal(1125-88-8) 1H NMR [m.chemicalbook.com]

- 9. Dimethyl Acetals [organic-chemistry.org]

Application Notes and Protocols for the Deprotection of 2-Methylbenzaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups as acetals is a fundamental and widely employed strategy in multi-step organic synthesis. Among these, the dimethyl acetal offers a stable protecting group for aldehydes, which is resilient to a variety of non-acidic reagents. The selective and efficient deprotection of 2-methylbenzaldehyde dimethyl acetal to regenerate the parent aldehyde is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals.

These application notes provide a comprehensive overview of common and effective methods for the deprotection of 2-methylbenzaldehyde dimethyl acetal. Detailed experimental protocols for various methodologies are presented, along with a comparative summary of reaction conditions and reported yields for analogous aromatic acetals.

Deprotection Methodologies

The cleavage of the acetal bond to regenerate the carbonyl group is typically achieved through acid-catalyzed hydrolysis. However, the choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. In recent years, several milder and more selective methods using Lewis acids and other reagents have been developed.

General Reaction Mechanism: Acid-Catalyzed Hydrolysis

The deprotection of 2-methylbenzaldehyde dimethyl acetal in the presence of an acid and water proceeds through a reversible reaction. The mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water, followed by deprotonation and elimination of the second molecule of methanol, yields the desired aldehyde.

Comparative Data of Deprotection Methods

The following table summarizes various reagents and conditions used for the deprotection of aromatic acetals, providing a comparative reference for selecting the most suitable method.

| Reagent | Substrate | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |

| Brønsted Acids | ||||||

| Aqueous HCl (various conc.) | Benzaldehyde dimethyl acetal | Acetone/Water | Room Temp. | Varies | High | General Knowledge |

| p-Toluenesulfonic acid (p-TsOH) | Benzaldehyde dimethyl acetal | Acetone/Water | Reflux | Varies | High | General Knowledge |

| Pyridinium p-toluenesulfonate (PPTS) | Benzaldehyde dimethyl acetal | Acetone/Water | 75 | 9 h | 96 | [1] |

| Amberlyst-15 | Benzaldehyde dimethyl acetal | Acetone/Water | Room Temp. | Overnight | High | [2] |

| Lewis Acids | ||||||

| Bismuth(III) nitrate pentahydrate | Benzaldehyde dimethyl acetal | Dichloromethane | Room Temp. | 15 min | 95 | [3] |

| Indium(III) trifluoromethanesulfonate | Benzaldehyde dimethyl acetal | Acetone/Water | Room Temp. | 30 min | 98 | [4] |

| Erbium(III) triflate | 2-Phenyl-1,3-dioxolane | Wet nitromethane | Room Temp. | 1 h | 95 | [5] |

| Other Reagents | ||||||

| Iodine | Benzaldehyde dimethyl acetal | Acetone/Water | Room Temp. | 5 min | 98 | [5] |

| NaBArF₄ | 2-Phenyl-1,3-dioxolane | Water | 30 | 5 min | Quant. | [5] |

Experimental Protocols